molecular formula C6H15NO3.CH2O2<br>C7H17NO5 B13745594 2,2',2''-Nitrilotrisethanol formate CAS No. 24794-58-9

2,2',2''-Nitrilotrisethanol formate

Cat. No.: B13745594
CAS No.: 24794-58-9
M. Wt: 195.21 g/mol
InChI Key: GTFYTIZAGLSUNG-UHFFFAOYSA-N
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Description

2,2’,2’'-Nitrilotrisethanol formate is a chemical compound that belongs to the class of triethanolamines. It is a colorless, viscous liquid with a mild ammoniacal odor. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,2’'-Nitrilotrisethanol formate can be synthesized through the reaction of ethylene oxide with aqueous ammonia. The reaction conditions, such as temperature and pressure, can be adjusted to control the ratio of the products, which include ethanolamine, diethanolamine, and triethanolamine .

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-Nitrilotrisethanol formate involves the use of large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The resulting mixture is then purified to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotrisethanol formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotrisethanol formate involves its ability to neutralize fatty acids, adjust and buffer pH levels, and solubilize oils and other ingredients that are not completely soluble in water. This makes it an effective emulsifier and stabilizer in various formulations .

Comparison with Similar Compounds

Properties

CAS No.

24794-58-9

Molecular Formula

C6H15NO3.CH2O2
C7H17NO5

Molecular Weight

195.21 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;formic acid

InChI

InChI=1S/C6H15NO3.CH2O2/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;1H,(H,2,3)

InChI Key

GTFYTIZAGLSUNG-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(=O)O

physical_description

Liquid

Origin of Product

United States

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